

Technical Support Center: CK-119 In Vivo Efficacy

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Compound of Interest		
Compound Name:	CK-119	
Cat. No.:	B1669122	Get Quote

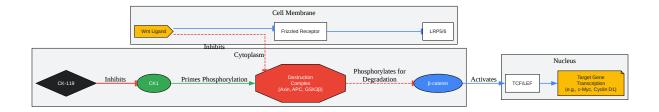
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **CK-119** in preclinical in vivo studies. Our goal is to help you optimize your experimental design and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for CK-119?

A1: **CK-119** is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), with particular affinity for the CK1 δ and CK1 ϵ isoforms. CK1 is a critical regulator of numerous cellular processes, including Wnt/ β -catenin and Sonic Hedgehog (Shh) signaling pathways, which are often dysregulated in cancer. By inhibiting CK1, **CK-119** is designed to modulate these pathways, leading to cell cycle arrest and apoptosis in susceptible tumor models.





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Figure 1. Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of **CK-119** on Casein Kinase 1 (CK1).

Q2: What is the optimal formulation for in vivo delivery of **CK-119**?

A2: **CK-119** is a hydrophobic compound with low aqueous solubility. For intraperitoneal (IP) and oral (PO) administration, a suspension formulation is recommended. A common starting formulation is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. Sonication of the mixture is advised to ensure a uniform suspension before each administration.

Q3: What are the key pharmacokinetic parameters of **CK-119** in mice?

A3: Pharmacokinetic properties can vary based on the mouse strain and administration route. The table below summarizes typical values observed in CD-1 mice following a single dose.



Parameter	Oral (PO) - 50 mg/kg	Intraperitoneal (IP) - 25 mg/kg	Intravenous (IV) - 5 mg/kg
Cmax (ng/mL)	~ 1,200	~ 2,500	~ 4,000
Tmax (h)	2.0	0.5	0.1
AUC (0-24h) (ng·h/mL)	~ 8,500	~ 10,000	~ 6,000
Half-life (t½) (h)	~ 4.5	~ 4.0	~ 3.5
Bioavailability (%)	~ 35%	N/A	100%

Q4: Can CK-119 be used in combination with other therapies?

A4: Yes, synergistic effects have been observed when **CK-119** is combined with taxane-based chemotherapies in preclinical models of pancreatic cancer. It is hypothesized that **CK-119**-induced cell cycle arrest sensitizes tumor cells to the cytotoxic effects of agents like paclitaxel. We recommend conducting a dose-escalation study for the combination therapy to identify an optimal, well-tolerated regimen.

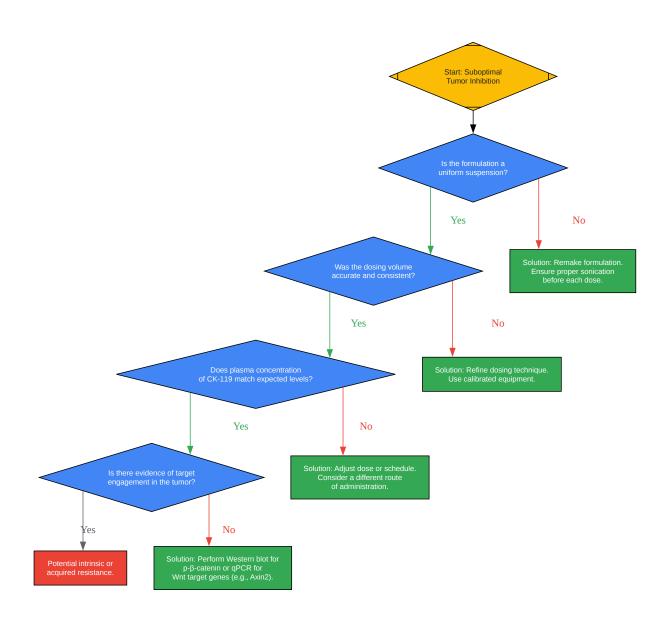
Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with CK-119.

Problem 1: Suboptimal tumor growth inhibition observed despite correct dosing.

This is a frequent challenge that can arise from multiple factors. Follow this decision tree to diagnose the potential cause.





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Figure 2. Decision tree for troubleshooting suboptimal in vivo efficacy of CK-119.



Problem 2: Observed toxicity or weight loss in the treatment group.

CK-119 is generally well-tolerated at efficacious doses, but off-target effects or excessive target engagement in healthy tissues can lead to toxicity.

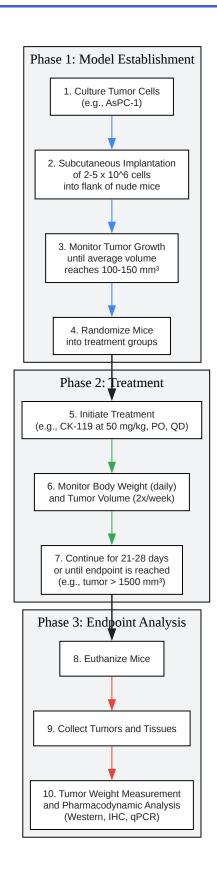
- Symptom: >15% body weight loss, lethargy, ruffled fur.
- Potential Cause 1: Formulation Vehicle. The vehicle (e.g., CMC/Tween 80) can sometimes cause mild gastrointestinal distress.
 - Solution: Run a parallel cohort of animals treated with the vehicle alone to assess its contribution to the observed toxicity.
- Potential Cause 2: Dose Too High. The MTD (Maximum Tolerated Dose) can vary between different mouse strains or with the tumor model used.
 - Solution: Reduce the dose by 25% and monitor the cohort closely. Consider a less frequent dosing schedule (e.g., from once daily to every other day).
- Potential Cause 3: Off-Target Effects.
 - Solution: Collect blood for a complete blood count (CBC) and serum for a chemistry panel to identify affected organ systems. This data can help pinpoint the nature of the toxicity.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a standard workflow for assessing the anti-tumor efficacy of **CK-119**.





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